

6-Bromo-N-methylbenzo[d]thiazol-2-amine chemical properties

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Compound of Interest

Compound Name: 6-Bromo-N-methylbenzo[d]thiazol-2-amine

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An In-Depth Technical Guide to the Chemical Properties of **6-Bromo-N-methylbenzo[d]thiazol-2-amine**

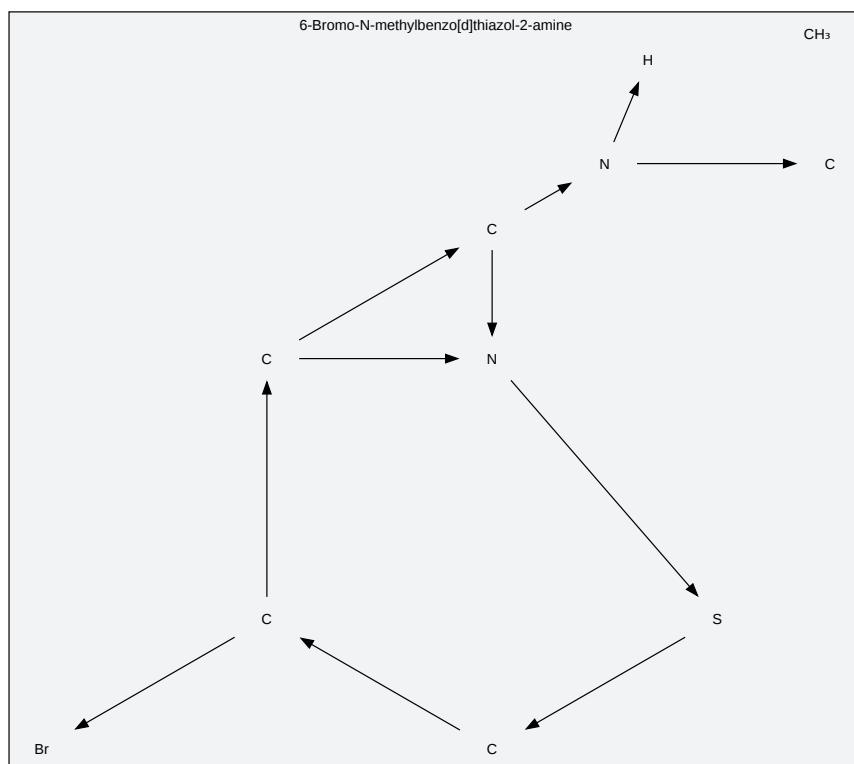
Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid bicyclic system and versatile substitution points allow for the fine-tuning of steric and electronic properties, making it a valuable core for drug design. Derivatives of benzothiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]

This technical guide focuses on a specific, highly functionalized derivative: **6-Bromo-N-methylbenzo[d]thiazol-2-amine**. The presence of three key features—the N-methylamino group at the 2-position, the bromine atom at the 6-position, and the core benzothiazole nucleus—makes this molecule a particularly strategic building block for chemical library synthesis and a lead compound for drug discovery programs. This document provides an in-depth analysis of its chemical properties, a plausible synthetic pathway, key reactivity profiles, and its potential applications, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is the foundation for all subsequent experimental work.



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Caption: Chemical structure of **6-Bromo-N-methylbenzo[d]thiazol-2-amine**.

Table 1: Compound Identifiers

Identifier	Value	Source
IUPAC Name	6-bromo-N-methyl-1,3-benzothiazol-2-amine	N/A
CAS Number	75104-92-6	[4]
Molecular Formula	C ₈ H ₈ BrN ₃ S	N/A
Molecular Weight	243.13 g/mol	[5]

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	Solid (predicted)	Based on related benzothiazole structures which are typically solids at room temperature. [6]
Melting Point	82-84 °C	Data for the related compound 6-Bromo-2-methyl-1,3-benzothiazole. [6] The N-methylamino group may alter this value.
Boiling Point	299.1±13.0 °C (Predicted)	Data for the related compound 6-Bromo-2-methyl-1,3-benzothiazole. [6]
Solubility	Soluble in organic solvents like Methanol, DMF, DMSO.	Based on experimental procedures for similar benzothiazoles. [6] [7]

Synthesis and Characterization

The synthesis of 2-aminobenzothiazoles is a well-established field, typically proceeding via the cyclization of a substituted aniline. The following protocol represents a logical and field-proven pathway to the target compound.

Synthetic Strategy: A Mechanistic Approach

The most direct synthetic route originates from 4-bromoaniline. The core strategy involves two key transformations:

- Formation of the Benzothiazole Ring: This is classically achieved by reacting the aniline precursor with a thiocyanate salt in the presence of bromine. This *in situ* generates a thiocyanogen species that electrophilically attacks the aniline ring, followed by an intramolecular cyclization to form the 2-amino-6-bromobenzothiazole intermediate.
- N-Methylation: The final step is the selective methylation of the exocyclic amine. This must be controlled to avoid quaternization of the ring nitrogen.

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Caption: Synthetic workflow for **6-Bromo-N-methylbenzo[d]thiazol-2-amine**.

Experimental Protocol: Synthesis

Step A: Synthesis of 6-Bromo-1,3-benzothiazol-2-amine (Intermediate)

This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazoles.^[8]

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-bromoaniline (1 eq.) in glacial acetic acid (approx. 10 mL per gram of aniline).
- **Thiocyanation:** Add potassium thiocyanate (KSCN, 2.5 eq.) to the stirred solution and cool the mixture to 0-5 °C in an ice bath.
- **Bromination/Cyclization:** From the dropping funnel, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise over 1-2 hours, ensuring the temperature remains below 10 °C. The causality here is critical: bromine reacts with KSCN to form thiocyanogen, the electrophile, which then reacts with the aniline.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
- **Workup:** Pour the reaction mixture into a large volume of crushed ice. The precipitate is collected by filtration, washed thoroughly with water to remove acetic acid and salts, and then with a small amount of cold ethanol.
- **Purification:** Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-bromo-1,3-benzothiazol-2-amine.

Step B: N-Methylation to Yield **6-Bromo-N-methylbenzo[d]thiazol-2-amine**

- Reaction Setup: Suspend the intermediate from Step A (1 eq.) and potassium carbonate (K_2CO_3 , 2-3 eq.) in N,N-dimethylformamide (DMF).
- Methylation: Add methyl iodide (CH_3I , 1.1-1.2 eq.) dropwise to the suspension. The use of a slight excess of methyl iodide drives the reaction to completion, while the base neutralizes the HI byproduct.
- Reaction Completion: Stir the reaction at room temperature for 6-10 hours, monitoring by TLC.
- Workup: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available in the search results, spectral data can be reliably predicted based on its structure and data from close analogs.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	~7.5-8.0 ppm: Aromatic protons (multiplets/doublets, 3H). ~5.0-6.0 ppm: N-H proton (broad singlet, 1H, exchangeable with D ₂ O). ~3.0 ppm: N-CH ₃ protons (singlet or doublet upon coupling with N-H, 3H).
¹³ C NMR	~168 ppm: C2 (carbon attached to two nitrogens). ~115-150 ppm: Aromatic carbons (6 signals). ~31 ppm: N-CH ₃ carbon.
FT-IR (cm ⁻¹)	~3400: N-H stretch. ~3100-3000: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch (methyl). ~1630: C=N stretch of the thiazole ring. ~1550: N-H bend. ~550: C-Br stretch.
Mass Spec (EI)	M ⁺ peak at m/z ~242/244: Characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio).

Chemical Reactivity and Derivatization Potential

The true value of this molecule in drug development lies in its capacity for selective derivatization at two key positions. This allows for the systematic exploration of chemical space around the core scaffold.

Caption: Key reactive sites for derivatization on the **6-Bromo-N-methylbenzo[d]thiazol-2-amine** scaffold.

Reactions at the 2-Amino Position (Site A)

The secondary amine is a nucleophile and a site for building substituents that can interact with biological targets. Acylation is a common transformation used to introduce amide functionalities, which are prevalent in drug molecules.

C-C and C-N Cross-Coupling Reactions (Site B)

The aryl bromide at the C6 position is an exceptionally powerful synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. This allows for the direct and modular installation of a wide variety of aryl, heteroaryl, and alkyl groups, enabling systematic Structure-Activity Relationship (SAR) studies. [10]

Protocol Example: Suzuki Cross-Coupling at the C6 Position

This generalized protocol is based on standard conditions reported for similar substrates. [10]

- Reagents: To a reaction vial, add **6-Bromo-N-methylbenzo[d]thiazol-2-amine** (1 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base such as potassium carbonate or cesium carbonate (2-3 eq.).
- Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. The choice of solvent is critical for solvating both the organic and inorganic reagents. [10]
- Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 4-16 hours. The elevated temperature is necessary to drive the catalytic cycle.
- Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography to yield the 6-aryl-N-methylbenzo[d]thiazol-2-amine derivative.

Relevance in Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold itself is associated with a vast range of biological activities. [2][11] Literature reviews consistently highlight that substitutions at the C2 and C6 positions are particularly influential in modulating pharmacological effects. [3]

- Anticancer Potential: Many 2-aminobenzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines. [1][12] The ability to append different aryl groups at

the C6 position via Suzuki coupling allows for the exploration of interactions with specific enzymatic pockets, such as kinase ATP-binding sites.

- **Antimicrobial Activity:** The benzothiazole nucleus is a key component in compounds with antibacterial and antifungal properties.[1][8]
- **Enzyme Inhibition:** N-(6-arylbenzo[d]thiazol-2-yl)acetamides, structures closely related to derivatives of the title compound, have demonstrated significant urease inhibition activity.[10]
- **Modular Design:** **6-Bromo-N-methylbenzo[d]thiazol-2-amine** is an ideal starting point for parallel synthesis. A library of analogs can be rapidly generated by varying the coupling partner at Site B and/or acylating agent at Site A, providing a powerful tool for hit-to-lead optimization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **6-Bromo-N-methylbenzo[d]thiazol-2-amine** is not available, data from closely related aminobenzothiazoles and bromo-aromatic compounds indicate that appropriate precautions are necessary.

- **Potential Hazards:** Similar compounds are classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causing serious eye irritation. Skin irritation is also a potential hazard.[13]
- **Handling:**
 - Work in a well-ventilated area or a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
 - Avoid inhalation of dust or vapors.
 - Wash hands thoroughly after handling.[13]
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][14] Keep away from strong oxidizing agents.[14]

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